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molecular formula C17H18O2 B8358381 Ethyl 2,4-dimethyl[1,1'-biphenyl]-3-carboxylate CAS No. 87555-72-4

Ethyl 2,4-dimethyl[1,1'-biphenyl]-3-carboxylate

Cat. No. B8358381
M. Wt: 254.32 g/mol
InChI Key: KBVAJXSKWALJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04486588

Procedure details

A stirred solution of phenylacetaldehyde (77.0 g, 0.64 mole) and morpholine (56.0 g, 0.64 mole) in toluene (500 ml) was heated at reflux until the theoretical amount of water was collected in a Dean-Stark trap. The reaction mixture was cooled slightly, and ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (125.0 g, 0.64 mole) was added. The solvent was distilled from the reaction mixture at atmospheric pressure to leave a residue. The residue was then heated at 200° for 2.5 hours. A Dean-Stark trap was used to collect the distilled morpholine. The remaining pot residue was cooled and slurried with a mixture of silica gel (700 g) and methylene chloride (1500 ml) for 45 minutes. The slurry was filtered and the filter cake rinsed with methylene chloride (500 ml). The combined filtrates were evaporated under reduced pressure to leave a thick brown residue. This residue was distilled under reduced pressure to give several fractions. All fractions which contained more than 73% product by gc analysis were combined to give a total of 90.5 g crude ethyl 2,4-dimethyl-[1,1'-biphenyl]-3-carboxylate.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1CCOCC1.O.[CH3:17][C:18]1[C:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])=[C:22]([CH3:29])OC(=O)[CH:19]=1>C1(C)C=CC=CC=1>[CH3:29][C:22]1[C:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])=[C:18]([CH3:19])[CH:17]=[CH:8][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
56 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
125 g
Type
reactant
Smiles
CC1=CC(OC(=C1C(=O)OCC)C)=O
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected in a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled slightly
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled from the reaction mixture at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to leave a residue
TEMPERATURE
Type
TEMPERATURE
Details
The residue was then heated at 200° for 2.5 hours
Duration
2.5 h
DISTILLATION
Type
DISTILLATION
Details
to collect the distilled morpholine
TEMPERATURE
Type
TEMPERATURE
Details
The remaining pot residue was cooled
ADDITION
Type
ADDITION
Details
slurried with a mixture of silica gel (700 g) and methylene chloride (1500 ml) for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the filter cake rinsed with methylene chloride (500 ml)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a thick brown residue
DISTILLATION
Type
DISTILLATION
Details
This residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give several fractions

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1C(=O)OCC)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 90.5 g
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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